4-[(Azetidin-1-yl)methyl]oxan-4-ol
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Overview
Description
4-[(Azetidin-1-yl)methyl]oxan-4-ol is a heterocyclic compound that contains both azetidine and oxane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxanes are six-membered oxygen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then treated with various (N-Boc-cycloaminyl)amines to yield the target compound .
Industrial Production Methods
Industrial production methods for 4-[(Azetidin-1-yl)methyl]oxan-4-ol are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-1-yl)methyl]oxan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The azetidine and oxane rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[(Azetidin-1-yl)methyl]oxan-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Azetidin-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The azetidine ring, due to its ring strain, can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological targets . The oxane ring can also contribute to the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but lacking the oxane ring.
Pyrrolidine: A five-membered nitrogen-containing heterocycle that is structurally similar to azetidine but with a larger ring size.
Uniqueness
4-[(Azetidin-1-yl)methyl]oxan-4-ol is unique due to the combination of azetidine and oxane rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(azetidin-1-ylmethyl)oxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(2-6-12-7-3-9)8-10-4-1-5-10/h11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWHAPKMKCNXFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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